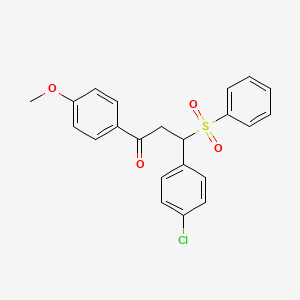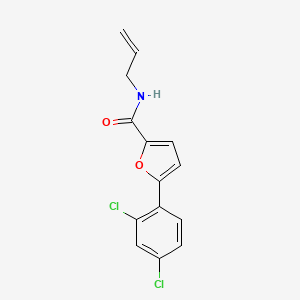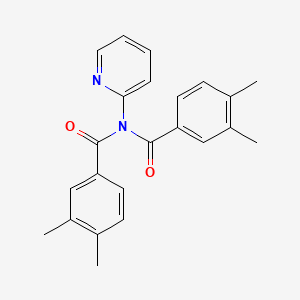
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of cancer research, where it has been shown to inhibit the nuclear factor-kappaB (NF-kB) pathway, which is involved in tumor growth and survival. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the inhibition of the NF-kB pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, survival, and inflammation. By inhibiting this pathway, 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can prevent the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can have various biochemical and physiological effects on the body. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its specificity for the NF-kB pathway. This compound has been shown to selectively inhibit this pathway without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosage and administration are required to ensure the safety of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in lab experiments and in clinical trials.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis method for 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been optimized to produce high yields of pure 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2-(4-propan-2-ylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-12(2)14-8-10-16(11-9-14)18-20-19-17(21-18)15-6-4-13(3)5-7-15/h4-12,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQGETUQFFEANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)

![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)

amine dihydrochloride](/img/structure/B5114049.png)
![1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
![8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)